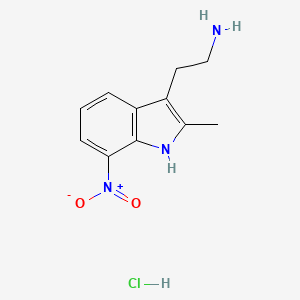
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitro group at the 7th position and a methyl group at the 2nd position of the indole ring, along with an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride typically involves the nitration of 2-methylindole followed by the introduction of the ethanamine side chain. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-7-nitroindole is then reacted with ethylene diamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Condensation: The ethanamine side chain can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(2-methyl-7-amino-1H-indol-3-yl)ethanamine.
Substitution: Halogenated or alkylated indole derivatives.
Condensation: Imines and enamines.
Scientific Research Applications
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a fluorescent probe due to the presence of the nitro group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its role in the synthesis of melatonin-related compounds.
2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine: Contains chlorine substituents, which can alter its reactivity and biological activity.
Uniqueness
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride is unique due to the presence of both a nitro group and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(2-methyl-7-nitro-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-8(5-6-12)9-3-2-4-10(14(15)16)11(9)13-7;/h2-4,13H,5-6,12H2,1H3;1H |
InChI Key |
PPNSXKUYJQKDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


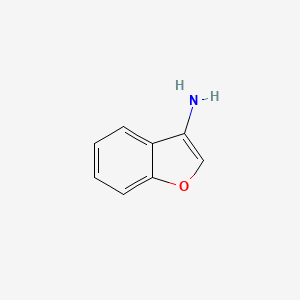
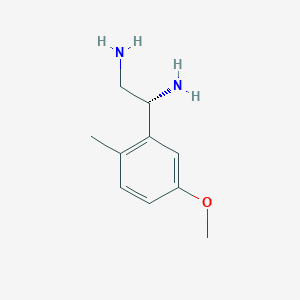
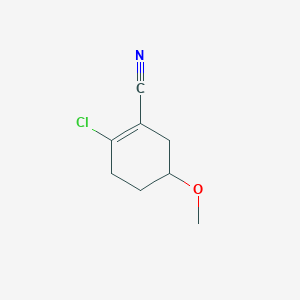
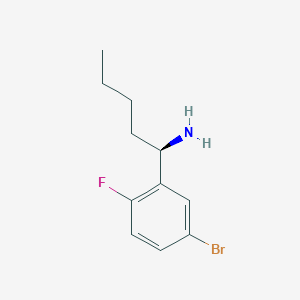
![Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate](/img/structure/B13040340.png)
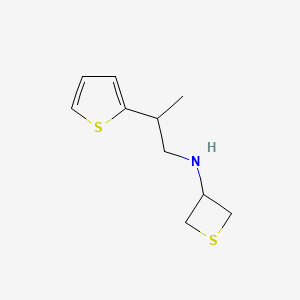
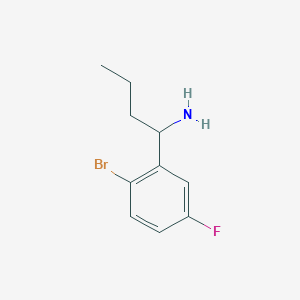
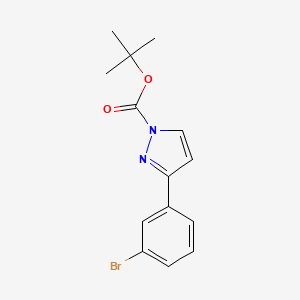
![N-(3-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13040365.png)
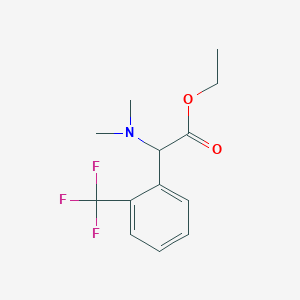
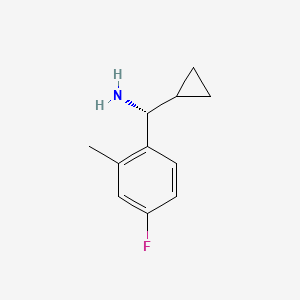
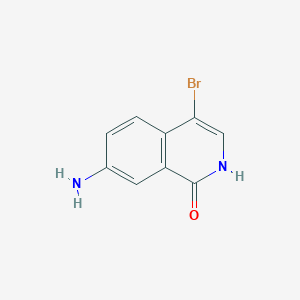
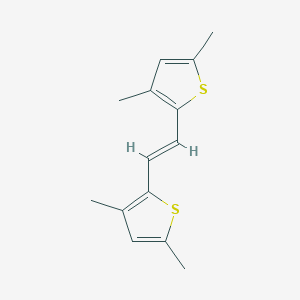
![Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13040392.png)
